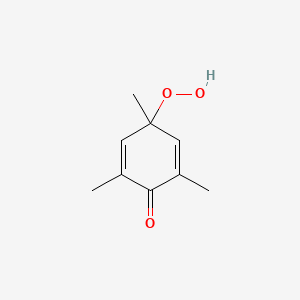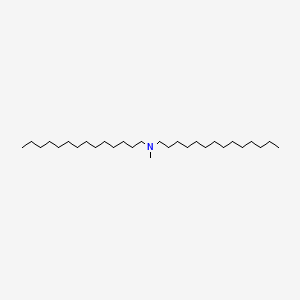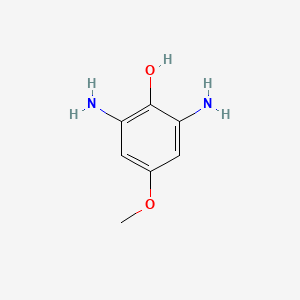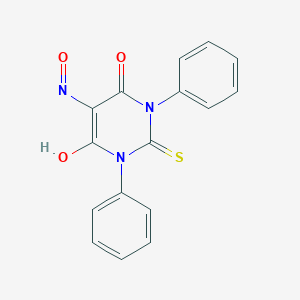
5-(Hydroxyimino)-1,3-diphenyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Hydroxyimino)-1,3-diphenyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound belonging to the class of pyrimidinediones This compound is characterized by the presence of a hydroxyimino group, diphenyl groups, and a sulfanylidenedihydro structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxyimino)-1,3-diphenyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione typically involves the condensation of 2,4(1H,3H)-pyrimidinediones with appropriate reagents. One common method includes the reaction of 2,4(1H,3H)-pyrimidinediones with tosylates or bromides in the presence of catalytic lithium iodide and sodium bicarbonate at temperatures ranging from 50°C to 80°C .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Hydroxyimino)-1,3-diphenyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyimino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted pyrimidinediones, depending on the specific reaction and reagents used.
Applications De Recherche Scientifique
5-(Hydroxyimino)-1,3-diphenyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives have shown potential as antiviral agents, particularly against HIV.
Medicine: Research is ongoing to explore its potential as a neuroprotective and anti-neuroinflammatory agent.
Industry: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(Hydroxyimino)-1,3-diphenyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione involves its interaction with molecular targets and pathways. For instance, its derivatives have been shown to inhibit HIV reverse transcriptase by fitting into the enzyme’s binding pocket, thereby preventing viral replication . Additionally, its neuroprotective effects are believed to involve the inhibition of endoplasmic reticulum stress and apoptosis pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4(1H,3H)-pyrimidinedione: A simpler analog with similar core structure but lacking the hydroxyimino and diphenyl groups.
Pyrazolo[3,4-d]pyrimidine: Another pyrimidine derivative with potential anticancer properties.
Uniqueness
5-(Hydroxyimino)-1,3-diphenyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione is unique due to its combination of hydroxyimino, diphenyl, and sulfanylidenedihydro groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various research and industrial applications.
Propriétés
Numéro CAS |
35778-69-9 |
|---|---|
Formule moléculaire |
C16H11N3O3S |
Poids moléculaire |
325.3 g/mol |
Nom IUPAC |
6-hydroxy-5-nitroso-1,3-diphenyl-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C16H11N3O3S/c20-14-13(17-22)15(21)19(12-9-5-2-6-10-12)16(23)18(14)11-7-3-1-4-8-11/h1-10,20H |
Clé InChI |
JBSIGGYLLBCHMU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=C(C(=O)N(C2=S)C3=CC=CC=C3)N=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


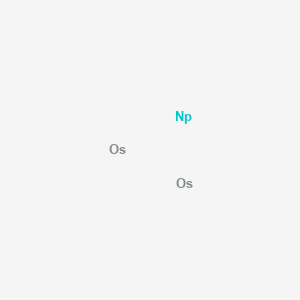
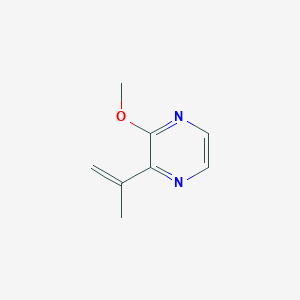
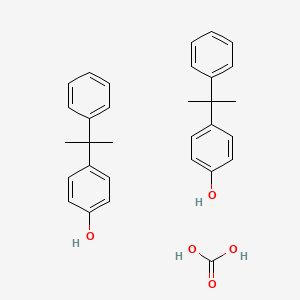

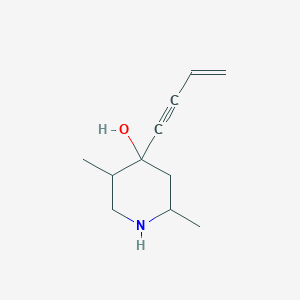
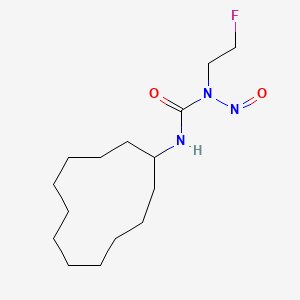
![7,15-Dioxadispiro[5.2.5~9~.2~6~]hexadecane-8,16-diol](/img/structure/B14674385.png)

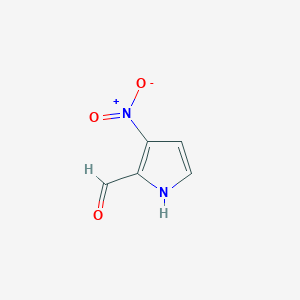
![(8R,9S,10S,13S,14S)-10,13-Dimethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-hexadecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]](/img/structure/B14674399.png)
